molecular formula C8H18Cl2N2 B2997371 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride CAS No. 865887-14-5

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride

Cat. No.: B2997371
CAS No.: 865887-14-5
M. Wt: 213.15
InChI Key: IWUXYDCAXVQVRL-UHFFFAOYSA-N
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Description

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride is a bicyclic tertiary amine derivative with a methanamine substituent at the 3-position of the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. The quinuclidine core is known for its conformational rigidity, which facilitates interactions with biological targets like muscarinic and nicotinic acetylcholine receptors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-5-8-6-10-3-1-7(8)2-4-10;;/h7-8H,1-6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXYDCAXVQVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride to yield the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted quinuclidine derivatives.

Scientific Research Applications

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to acetylcholine.

    Medicine: Investigated for its potential as a muscarinic receptor agonist or antagonist, which could have implications in treating neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The binding of the compound to the receptor induces conformational changes that either activate or inhibit downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues by Substituent Position

Positional Isomers
  • Quinuclidin-4-ylmethanamine dihydrochloride (CAS 67496-77-9, Similarity: 0.59, ):

    • The methanamine group is attached to the 4-position instead of the 3-position.
    • Differences in receptor binding affinity are anticipated due to altered spatial orientation. For example, 3-substituted quinuclidines often exhibit higher anticholinergic activity compared to 4-substituted analogues .
    • Molecular formula: C₈H₁₈Cl₂N₂ (identical to the target compound).
  • 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride (CAS 18339-49-6, Similarity: 0.54, ): Features a primary amine directly on the 4-position without a methylene spacer. Molecular formula: C₇H₁₆Cl₂N₂ .
Functional Group Variations
  • 3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2, ): A primary amine at the 3-position without the methanamine group. Molecular formula: C₇H₁₆Cl₂N₂ (lower molecular weight than the target). Used in synthesizing antispasmodic agents, highlighting the pharmacological importance of the 3-position .
  • Ethyl quinuclidine-4-carboxylate hydrochloride (CAS 22766-67-2, Similarity: 0.83, ):

    • An ester derivative at the 4-position.
    • Higher lipophilicity due to the ethyl ester group, which may improve membrane permeability but reduce metabolic stability compared to amine derivatives .

Pharmacological and Physicochemical Properties

Anticholinergic Activity
  • Target Compound : The 3-yl methanamine group likely enhances interactions with muscarinic receptors, as seen in related 3-substituted quinuclidines used for irritable bowel syndrome (IBS) treatment ().
  • 1-Azabicyclo[2.2.2]octan-3-yl acetate (CAS 827-61-2, ):
    • The acetate ester hydrolyzes in vivo to release the free 3-hydroxyl group, which may reduce potency compared to the stable methanamine group in the target compound .
Toxicity Profiles
  • 3-Azabicyclo[3.2.1]octane derivatives (e.g., CAS 1220-31-1, ):
    • Exhibit acute toxicity (LD₅₀ = 104 mg/kg in mice via intraperitoneal injection). Structural differences (e.g., benzyl substituents) contribute to this profile, underscoring the need for substituent-specific safety evaluations .

Key Data Table

Compound Name CAS Number Molecular Formula Substituent Position Key Feature Pharmacological Use
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride Not specified C₈H₁₈Cl₂N₂ 3-yl methanamine High solubility (dihydrochloride) Anticholinergic agent (inferred)
Quinuclidin-4-ylmethanamine dihydrochloride 67496-77-9 C₈H₁₈Cl₂N₂ 4-yl methanamine Positional isomer Research chemical
3-Aminoquinuclidine dihydrochloride 6530-09-2 C₇H₁₆Cl₂N₂ 3-yl amine Primary amine, no methylene spacer Antispasmodic synthesis
Ethyl quinuclidine-4-carboxylate hydrochloride 22766-67-2 C₉H₁₆ClNO₂ 4-yl ester Ester derivative, high lipophilicity Metabolic studies

Biological Activity

{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride, also known as quinuclidin-3-ylmethanamine dihydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: N-((S)-1-phenylethyl)quinuclidin-2-amine dihydrochloride
  • Molecular Formula: C15H22N2 • 2HCl
  • Molecular Weight: 303.27 g/mol
  • CAS Number: 120570-09-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Cholinergic Activity: The compound acts as a cholinergic agent, influencing acetylcholine receptors which play a crucial role in cognitive functions and memory.
  • Dopaminergic Activity: It may also modulate dopaminergic pathways, which are vital in the treatment of neurological disorders such as Parkinson's disease.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Description References
Antimicrobial PropertiesExhibits antimicrobial activity against various bacterial strains, potentially useful in treating infections.
Neuroprotective EffectsDemonstrates neuroprotective effects in animal models, suggesting potential for treating neurodegenerative diseases.
Cholinergic ModulationEnhances cholinergic signaling, which may improve cognitive function and memory retention.
Dopaminergic ModulationInfluences dopaminergic pathways, indicating potential utility in managing Parkinson's disease symptoms.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Resistance: A study published in PMC discusses the compound's role in combating antibiotic-resistant bacteria by inhibiting specific bacterial enzymes that confer resistance .
  • Neurodegenerative Disease Models: Research demonstrated that administration of this compound in rodent models resulted in improved cognitive performance and reduced neurodegeneration markers, suggesting its potential use in Alzheimer's disease therapy .
  • Dopaminergic Pathway Studies: Investigations into its effects on dopamine levels indicated that the compound could enhance dopaminergic transmission, providing insights into its application for Parkinson's disease management .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via quinuclidine scaffold modifications. Key steps include alkylation of 3-aminoquinuclidine followed by dihydrochloride salt formation. Intermediates (e.g., 3-aminoquinuclidine) should be characterized using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm). Purity thresholds should exceed 95% for downstream applications .

Q. What analytical techniques are essential for verifying the identity and purity of this compound?

  • Core Techniques :

  • NMR : Confirm stereochemistry using 1^1H NMR (e.g., δ 3.2–3.5 ppm for quinuclidine protons) and compare with reference data .
  • HPLC : Use chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomers, with mobile phases like hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid .
  • Elemental Analysis : Validate chloride content via ion chromatography or argentometric titration .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Conditions : Store at +4°C in airtight, light-protected containers under inert gas (argon/nitrogen). Aqueous solutions should be prepared fresh to avoid hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what are the implications of stereochemical impurities?

  • Chiral Resolution : Employ asymmetric catalysis (e.g., enantioselective alkylation with chiral ligands) or enzymatic resolution (lipases/esterases). Validate purity using circular dichroism (CD) spectroscopy or chiral HPLC .
  • Biological Impact : Impurities in the (R)-enantiomer may antagonize muscarinic receptors, skewing pharmacological data. Maintain enantiomeric excess (ee) >99% for receptor-binding studies .

Q. What experimental designs are suitable for studying this compound’s activity in emesis models, and how are contradictions in efficacy data resolved?

  • In Vivo Models : Use cisplatin-induced ferret emesis models (e.g., 18 mg/kg cisplatin IP). Measure latency to first emetic episode and total vomiting episodes over 24 hours. Include positive controls (e.g., ondansetron) .
  • Data Contradictions : Meta-analysis (e.g., DerSimonian-Laird random-effects model) can reconcile variability in EC50_{50} values across studies. Assess covariates like animal strain, dosing regimen, and solvent effects (e.g., DMSO vs. saline) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

  • Stability Profiling : Conduct forced degradation studies:

  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress : 3% H2_2O2_2 at 25°C.
  • Photolysis : Expose to UV light (λ = 320 nm) for 48 hours.
    • Degradation Analysis : Use LC-MS/MS (QTOF) to identify products (e.g., quinuclidine ring-opening products at m/z 142.1) .

Q. What strategies mitigate batch-to-batch variability in synthesis, and how are critical process parameters (CPPs) validated?

  • Process Optimization : Use design of experiments (DoE) to assess CPPs (e.g., reaction temperature, pH, catalyst loading). For example, a Central Composite Design (CCD) can optimize yield and ee .
  • Validation : Perform three consecutive validation batches with ≤5% deviation in yield, purity, and ee. Statistical process control (SPC) charts ensure consistency .

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